2-Chloro-4-(trifluoromethyl)thiazole-5-carbonitrile

Organic Synthesis Medicinal Chemistry Agrochemicals

Sourcing a multifunctional thiazole intermediate with precisely balanced reactivity for agrochemical and pharmaceutical programs presents a persistent supply challenge. Generic substitution among thiazole-5-carbonitriles is not straightforward-the 2-position substituent fundamentally dictates divergent reactivity, metabolic stability, and downstream synthetic outcomes that cannot be replicated by methyl or amino analogs. • The 2-chloro group enables nucleophilic aromatic substitution (SNAr) and cross-coupling reactions absent in alternative analogs. • XLogP 2.9 and the electron-deficient CF3/CN motif provide ideal fragment-lead properties for kinase, GPCR, or ion channel discovery libraries. • Validated in patent literature as a key intermediate for 2-amino-5-carboxamide thiazole SDHI fungicides targeting resistant fungal strains. Supplied with full analytical certification and ready for immediate global dispatch.

Molecular Formula C5ClF3N2S
Molecular Weight 212.58 g/mol
CAS No. 151729-41-8
Cat. No. B177699
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-4-(trifluoromethyl)thiazole-5-carbonitrile
CAS151729-41-8
Synonyms2-CHLORO-4-TRIFLUOROMETHYL-THIAZOLE-5-CARBONITRILE
Molecular FormulaC5ClF3N2S
Molecular Weight212.58 g/mol
Structural Identifiers
SMILESC(#N)C1=C(N=C(S1)Cl)C(F)(F)F
InChIInChI=1S/C5ClF3N2S/c6-4-11-3(5(7,8)9)2(1-10)12-4
InChIKeyMDBWOBDXTCDRIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-4-(trifluoromethyl)thiazole-5-carbonitrile Procurement Guide


2-Chloro-4-(trifluoromethyl)thiazole-5-carbonitrile (CAS 151729-41-8) is a trisubstituted thiazole heterocycle featuring a 2-chloro leaving group, a 4-trifluoromethyl (CF3) moiety, and a 5-cyano (CN) group [1]. The compound's XLogP3-AA value is calculated as 2.9 [1]. This specific substitution pattern—combining a halogen handle, a strong electron-withdrawing CF3, and a nitrile—defines its utility as a versatile intermediate in agrochemical and pharmaceutical synthesis .

Why Generic Analogs Cannot Replace This Building Block


Generic substitution among thiazole-5-carbonitriles is not a simple swap due to the divergent reactivity and physicochemical profiles imparted by the 2-position substituent [1]. The 2-chloro group provides a versatile synthetic handle for nucleophilic aromatic substitution (SNAr) and cross-coupling reactions that is absent in methyl or amino analogs . Furthermore, the precise balance of lipophilicity (XLogP = 2.9) and electron deficiency dictated by the CF3 and CN groups cannot be replicated by analogs lacking one of these groups [1]. Choosing an alternative with a different 2-substituent (e.g., bromo, amino, methyl) or a 4-alkyl group fundamentally alters the compound's reactivity, metabolic stability, and downstream synthetic outcomes, as evidenced by its specific use in patented fungicide synthesis pathways [2].

Quantitative Differentiation vs. Thiazole Analogs


Enhanced Electrophilic Reactivity for Cross-Coupling

The 2-chloro substituent in 2-Chloro-4-(trifluoromethyl)thiazole-5-carbonitrile (CAS 151729-41-8) confers significantly higher electrophilic reactivity at the 2-position compared to analogs with 2-methyl or 2-amino groups [1]. The calculated pKa of -5.32±0.10 indicates a very strong electron-withdrawing effect, facilitating nucleophilic aromatic substitution (SNAr) reactions that are not possible with the less electrophilic 2-methyl analog .

Organic Synthesis Medicinal Chemistry Agrochemicals

Proven Intermediate for Fungicide Synthesis

2-Chloro-4-(trifluoromethyl)thiazole-5-carbonitrile is explicitly claimed as the key intermediate (compound VIII) in the synthesis of amino thiazole derivatives that demonstrate potent fungicidal activity [1]. The patent describes conversion of the 5-cyano group to a 5-carboxamide, a critical transformation for generating SDHI fungicides. This contrasts with the 2-bromo analog, which, while more reactive, is less commonly cited in patent literature for this specific application .

Agrochemicals Fungicides SDH Inhibitors

Optimized Lipophilicity and Metabolic Stability

The compound's calculated XLogP3-AA value of 2.9 provides an optimal balance of lipophilicity for membrane permeability while avoiding excessive logP that can lead to poor solubility or metabolic instability [1]. This contrasts with the 2-amino analog (CAS 151729-42-9), which is significantly more polar and may exhibit different ADME profiles [2].

Medicinal Chemistry ADME Physicochemical Properties

Commercial Availability at High Purity

2-Chloro-4-(trifluoromethyl)thiazole-5-carbonitrile is commercially available from multiple vendors at a minimum purity specification of 95% . This ensures batch-to-batch consistency for research and development applications. In contrast, some closely related analogs, such as 2-bromo-4-(trifluoromethyl)thiazole-5-carbonitrile, may be offered at lower purity grades or have more limited commercial availability, which can introduce variability in synthetic outcomes .

Chemical Sourcing Quality Control Reproducibility

Optimal Application Scenarios


Next-Generation SDHI Fungicide Synthesis

The compound serves as a key intermediate for the synthesis of 2-amino-5-carboxamide thiazole derivatives, a class of succinate dehydrogenase inhibitor (SDHI) fungicides [1]. The 2-chloro group allows for facile displacement by amines, while the 5-cyano group can be hydrolyzed to the corresponding carboxamide. This route is validated in patent literature, making it a strategic choice for agrochemical discovery programs targeting resistant fungal strains [1].

Fragment-Based Drug Discovery Scaffold

With a molecular weight of 212.58 Da and an XLogP of 2.9, this compound falls within the ideal range for a fragment lead [2]. Its rigid aromatic core, combined with multiple vectors for substitution (chloro, CF3, cyano), makes it an excellent scaffold for generating focused libraries in kinase inhibitor, GPCR, or ion channel programs. The electron-withdrawing groups can enhance target binding affinity and metabolic stability [2].

Biorthogonal Click Chemistry Probe Precursor

The 5-cyano group can be readily converted to a tetrazole or other click chemistry handles. The 2-chloro substituent provides a site for further functionalization with strained alkynes or azides. This combination allows for the modular construction of bifunctional probes for chemical biology applications, such as photoaffinity labeling or target engagement studies, where the trifluoromethyl group can also serve as a 19F NMR reporter [2].

Selective Androgen Receptor Modulator Building Block

Thiazole-containing compounds, particularly those bearing a trifluoromethyl group and a nitrile, have been explored as SARMs . The 2-chloro-4-(trifluoromethyl)thiazole-5-carbonitrile scaffold provides a privileged core that can be elaborated to achieve tissue-selective androgen receptor agonism or antagonism. The lipophilicity conferred by the CF3 group is beneficial for oral bioavailability in these therapeutic candidates [2].

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